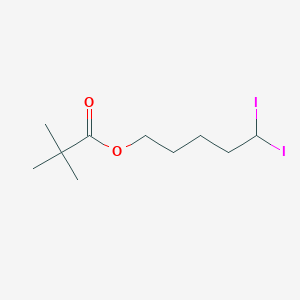
Azulene, 1-bromo-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azulene, 1-bromo-3-propyl- is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color. Azulene itself is a non-alternant, non-benzenoid, 10 π electron aromatic hydrocarbon containing a fused seven- and five-membered ring . The compound Azulene, 1-bromo-3-propyl- is characterized by the substitution of a bromine atom at the 1-position and a propyl group at the 3-position of the azulene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including Azulene, 1-bromo-3-propyl-, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method includes the dibromination of azulene at the 1,3-positions using N-bromosuccinimide (NBS), followed by dehalogenative polycondensation using an organonickel catalyst (Yamamoto protocol) . This method yields 1,3-dibromoazulene, which can then be further modified to introduce the propyl group at the 3-position.
Industrial Production Methods
Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired substitution patterns and to minimize by-products.
化学反应分析
Types of Reactions
Azulene, 1-bromo-3-propyl- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene ring, it readily undergoes electrophilic substitution reactions at the 1- and 3-positions.
Nucleophilic Addition: The compound can also participate in nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions.
Oxidation and Reduction: Azulene derivatives can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine), acids (e.g., sulfuric acid), and nitrating agents.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine yields dibromoazulene derivatives, while nucleophilic addition with Grignard reagents can introduce various alkyl groups at specific positions on the azulene ring.
科学研究应用
Azulene, 1-bromo-3-propyl- has several scientific research applications, including:
作用机制
The mechanism of action of Azulene, 1-bromo-3-propyl- involves its interaction with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, these compounds can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
相似化合物的比较
Similar Compounds
Guaiazulene: Another azulene derivative with a methyl group at the 1-position and an isopropyl group at the 4-position.
Chamazulene: A derivative with a methyl group at the 1-position and a vinyl group at the 4-position.
Uniqueness
Azulene, 1-bromo-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
823788-66-5 |
|---|---|
分子式 |
C13H13Br |
分子量 |
249.15 g/mol |
IUPAC 名称 |
1-bromo-3-propylazulene |
InChI |
InChI=1S/C13H13Br/c1-2-6-10-9-13(14)12-8-5-3-4-7-11(10)12/h3-5,7-9H,2,6H2,1H3 |
InChI 键 |
KHWXUQKSKSOYDI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C2C1=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)

![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)



![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)


